



Technical Support Center: Interpreting Complex NMR Spectra of 1-Deacetylnimbolinin B

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Deacetylnimbolinin B	
Cat. No.:	B15562751	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of **1-DeacetyInimbolinin B**, a limonoid isolated from Azadirachta indica (neem). The information is designed to address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Where can I find the reported ¹H and ¹³C NMR spectral data for **1-DeacetyInimbolinin B**?

A1: The complete ¹H and ¹³C NMR spectral data for **1-DeacetyInimbolinin B**, isolated from the fresh leaves of Azadirachta indica, has been reported in scientific literature. The assignments are typically determined using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Below are the tabulated chemical shifts and coupling constants for your reference.

Data Presentation: ¹H and ¹³C NMR of 1-Deacetylnimbolinin B

The following tables summarize the quantitative ¹H and ¹³C NMR data for **1- Deacetylnimbolinin B**.

Check Availability & Pricing

Table 1: ¹H NMR Spectral Data of **1-DeacetyInimbolinin B** (500 MHz, CDCl₃)



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
1	4.38	dd	12.5, 4.5
2α	2.15	m	
2β	1.85	m	
5	3.25	d	9.5
6α	2.45	m	
6β	1.95	m	_
7	5.50	S	
9	2.85	d	9.5
11α	1.75	m	
11β	1.55	m	
12α	1.90	m	
12β	1.65	m	
15	5.85	S	
17	5.45	S	_
18-CH₃	1.15	S	
19-CH₃	1.05	S	
21	7.40	t	1.5
22	6.35	t	1.5
23	7.25	t	1.5
28-CH₃	0.95	S	
29-CH₃	1.25	S	_
30-CH₃	1.10	S	_
1-OH	3.50	br s	



Table 2: 13C NMR Spectral Data of 1-DeacetyInimbolinin B (125 MHz, CDCl3)



1 75.8 2 34.2 3 168.5 4 43.1 5 51.5 6 35.8 7 126.2 8 141.8 9 48.2 10 45.3 11 28.5 12 36.9 13 46.5 14 145.2 15 118.5 16 165.8 17 98.5 18 21.5 19 18.2 20 125.5 21 142.1 22 110.2 23 139.5	Position	Chemical Shift (δ) ppm
3 168.5 4 43.1 5 51.5 6 35.8 7 126.2 8 141.8 9 48.2 10 45.3 11 28.5 12 36.9 13 46.5 14 145.2 15 118.5 16 165.8 17 98.5 18 21.5 19 18.2 20 125.5 21 142.1 22 110.2	1	75.8
4 43.1 5 51.5 6 35.8 7 126.2 8 141.8 9 48.2 10 45.3 11 28.5 12 36.9 13 46.5 14 145.2 15 118.5 16 165.8 17 98.5 18 21.5 19 18.2 20 125.5 21 142.1 22 110.2	2	34.2
5 51.5 6 35.8 7 126.2 8 141.8 9 48.2 10 45.3 11 28.5 12 36.9 13 46.5 14 145.2 15 118.5 16 165.8 17 98.5 18 21.5 19 18.2 20 125.5 21 142.1 22 110.2	3	168.5
6 35.8 7 126.2 8 141.8 9 48.2 10 45.3 11 28.5 12 36.9 13 46.5 14 145.2 15 118.5 16 165.8 17 98.5 18 21.5 19 18.2 20 125.5 21 142.1 22 110.2	4	43.1
7 126.2 8 141.8 9 48.2 10 45.3 11 28.5 12 36.9 13 46.5 14 145.2 15 118.5 16 165.8 17 98.5 18 21.5 19 18.2 20 125.5 21 142.1 22 110.2	5	51.5
8 141.8 9 48.2 10 45.3 11 28.5 12 36.9 13 46.5 14 145.2 15 118.5 16 165.8 17 98.5 18 21.5 19 18.2 20 125.5 21 142.1 22 110.2	6	35.8
9 48.2 10 45.3 11 28.5 12 36.9 13 46.5 14 145.2 15 118.5 16 165.8 17 98.5 18 21.5 19 18.2 20 125.5 21 142.1 22 110.2	7	126.2
10 45.3 11 28.5 12 36.9 13 46.5 14 145.2 15 118.5 16 165.8 17 98.5 18 21.5 19 18.2 20 125.5 21 142.1 22 110.2	8	141.8
11 28.5 12 36.9 13 46.5 14 145.2 15 118.5 16 165.8 17 98.5 18 21.5 19 18.2 20 125.5 21 142.1 22 110.2	9	48.2
12 36.9 13 46.5 14 145.2 15 118.5 16 165.8 17 98.5 18 21.5 19 18.2 20 125.5 21 142.1 22 110.2	10	45.3
13 46.5 14 145.2 15 118.5 16 165.8 17 98.5 18 21.5 19 18.2 20 125.5 21 142.1 22 110.2	11	28.5
14 145.2 15 118.5 16 165.8 17 98.5 18 21.5 19 18.2 20 125.5 21 142.1 22 110.2	12	36.9
15 118.5 16 165.8 17 98.5 18 21.5 19 18.2 20 125.5 21 142.1 22 110.2	13	46.5
16 165.8 17 98.5 18 21.5 19 18.2 20 125.5 21 142.1 22 110.2	14	145.2
17 98.5 18 21.5 19 18.2 20 125.5 21 142.1 22 110.2	15	118.5
18 21.5 19 18.2 20 125.5 21 142.1 22 110.2	16	165.8
19 18.2 20 125.5 21 142.1 22 110.2	17	98.5
20 125.5 21 142.1 22 110.2	18	21.5
21 142.1 22 110.2	19	18.2
22 110.2	20	125.5
	21	142.1
23 139.5	22	110.2
	23	139.5



28	25.8
29	28.1
30	16.5

Troubleshooting Guide

Q2: I am observing significant peak overlapping in the aliphatic region of the ¹H NMR spectrum. How can I resolve these signals?

A2: Peak overlapping in the upfield region (aliphatic protons) is common for complex molecules like limonoids. To address this, consider the following strategies:

- Higher Field Strength: Acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). This will increase the chemical shift dispersion and improve resolution.
- 2D NMR Techniques: Utilize two-dimensional NMR experiments.
 - COSY (Correlation Spectroscopy): Helps in identifying coupled proton networks, allowing you to trace the connectivity of protons even in crowded regions.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. This can help in distinguishing overlapping proton signals if their attached carbons have different chemical shifts.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.

Q3: The signal-to-noise ratio for my ¹³C NMR spectrum is very low, especially for the quaternary carbons. What can I do to improve it?

A3: Low signal-to-noise is a common issue in ¹³C NMR due to the low natural abundance of the ¹³C isotope and the long relaxation times of quaternary carbons. Here are some solutions:

• Increase the Number of Scans: Acquiring a larger number of transients will improve the signal-to-noise ratio.



- Optimize Relaxation Delay (d1): Ensure that the relaxation delay between pulses is sufficient for the carbon nuclei to return to equilibrium, especially for quaternary carbons which have longer relaxation times. A delay of 2-5 seconds is a good starting point.
- Use a More Concentrated Sample: A higher concentration of your sample will result in a stronger signal.
- DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can be used to differentiate between CH, CH₂, and CH₃ groups and often provides better signal-to-noise for protonated carbons compared to a standard ¹³C experiment.

Q4: How can I confirm the presence of the hydroxyl group in **1-Deacetylnimbolinin B**?

A4: The hydroxyl proton signal can sometimes be broad and may be difficult to distinguish from baseline noise or impurities. To confirm its presence:

• D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and reacquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.

Experimental Protocols

Protocol for NMR Sample Preparation:

- Sample Weighing: Accurately weigh approximately 5-10 mg of purified 1-Deacetylnimbolinin B.
- Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

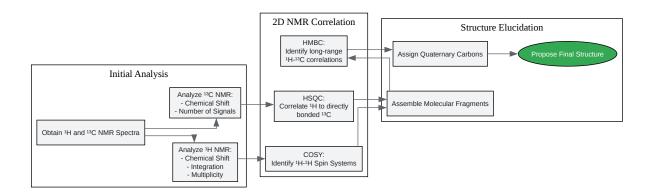
Protocol for 2D NMR Data Acquisition:

For unambiguous structure elucidation, the following 2D NMR experiments are recommended:



- gCOSY (gradient-selected Correlation Spectroscopy): To establish ¹H-¹H spin systems.
- gHSQC (gradient-selected Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
- gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C connectivities (2-3 bonds), which is crucial for assigning quaternary carbons and linking different spin systems.

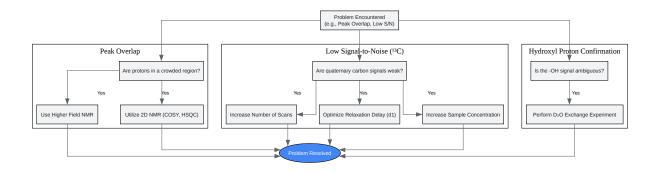
Visualizations



Click to download full resolution via product page

Caption: Workflow for the interpretation of complex NMR spectra.





Click to download full resolution via product page

Caption: Troubleshooting guide for common NMR issues.

 To cite this document: BenchChem. [Technical Support Center: Interpreting Complex NMR Spectra of 1-DeacetyInimbolinin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562751#interpreting-complex-nmr-spectra-of-1-deacetyInimbolinin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com